

Dual Inhibitor 1D228: A Technical Guide for Gastric Cancer Research

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Compound of Interest

Compound Name: 1D228

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This technical guide provides a comprehensive overview of the dual c-Met and TRK inhibitor, **1D228**, and its preclinical efficacy in the context of gastric cancer. The information presented is collated from peer-reviewed research, offering a centralized resource for understanding its mechanism of action, experimental validation, and potential as a therapeutic candidate.

Core Mechanism and Therapeutic Rationale

1D228 is a novel small molecule tyrosine kinase inhibitor that demonstrates potent and simultaneous inhibition of both c-Met (mesenchymal-epithelial transition factor) and TRK (tropomyosin receptor kinase) families of receptor tyrosine kinases.^{[1][2][3]} The rationale for this dual-targeting approach is grounded in the observation that these two signaling pathways are often co-overexpressed in various cancers, including gastric cancer, and their synergistic activity can promote tumor progression.^{[1][2][3]} By concurrently blocking these pathways, **1D228** aims to deliver a more potent anti-tumor effect compared to single-target inhibitors.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **1D228** in gastric cancer models.

Table 1: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

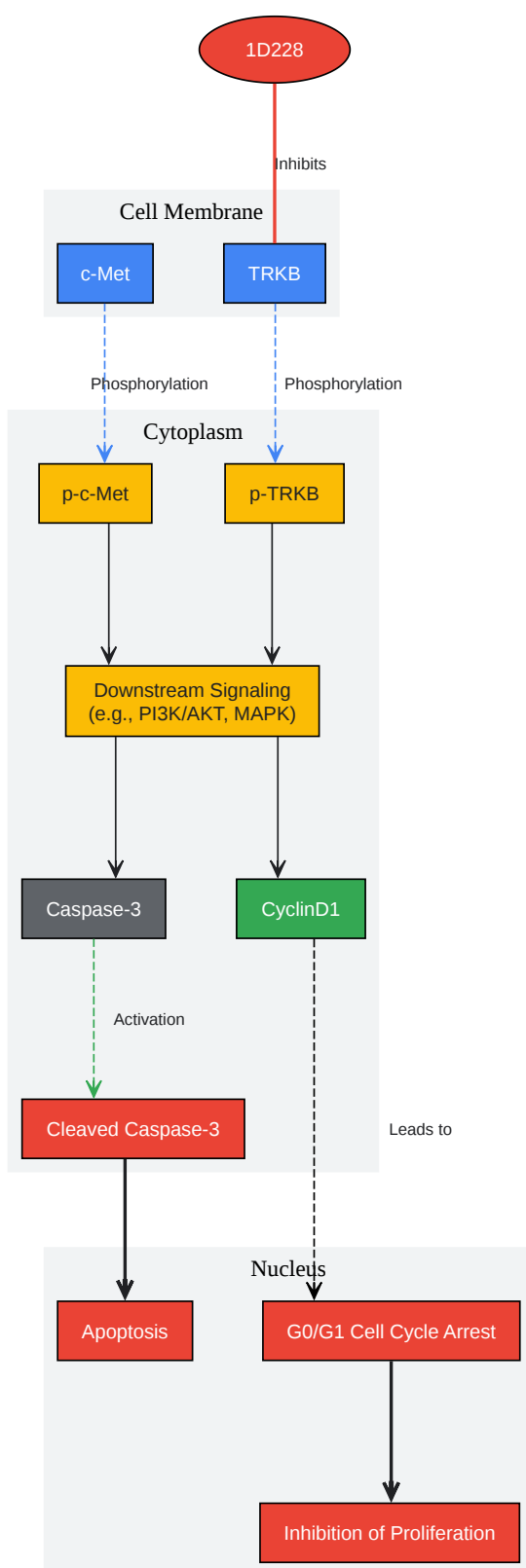
Model Type	Cell Line	Treatment Group	Dosage	TGI (%)	Source(s)
Gastric Cancer	MKN45	1D228	8 mg/kg/d	94.8	[1] [2] [3]
Gastric Cancer	MKN45	Tepotinib	8 mg/kg/d	67.61	[1] [2] [3]
Gastric Cancer	MKN45	Combination (Tepotinib + Larotrectinib)	Not Specified	56	[1]
Hepatocellular Carcinoma	MHCC97H	1D228	4 mg/kg/d	93.4	[1] [2] [3]
Hepatocellular Carcinoma	MHCC97H	Tepotinib	4 mg/kg/d	63.9	[1] [2] [3]

Table 2: Effects of **1D228** on Cell Cycle and Apoptosis in MKN45 Gastric Cancer Cells

Parameter	Treatment	Observation	Source(s)
Cell Cycle	1D228 (dose-dependent)	Significant increase in G0/G1 phase	[1]
Apoptosis	1D228	53-75% apoptosis (10-15 times higher than control)	[1]

Signaling Pathways and Mechanism of Action

1D228 exerts its anti-tumor effects through the inhibition of c-Met and TRK phosphorylation, which in turn modulates downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.



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Caption: Signaling pathway inhibited by **1D228** in gastric cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Lines and Culture

- Cell Lines: MKN45 (human gastric adenocarcinoma) and MHCC97H (human hepatocellular carcinoma) cell lines were utilized.[\[1\]](#)
- Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Assays

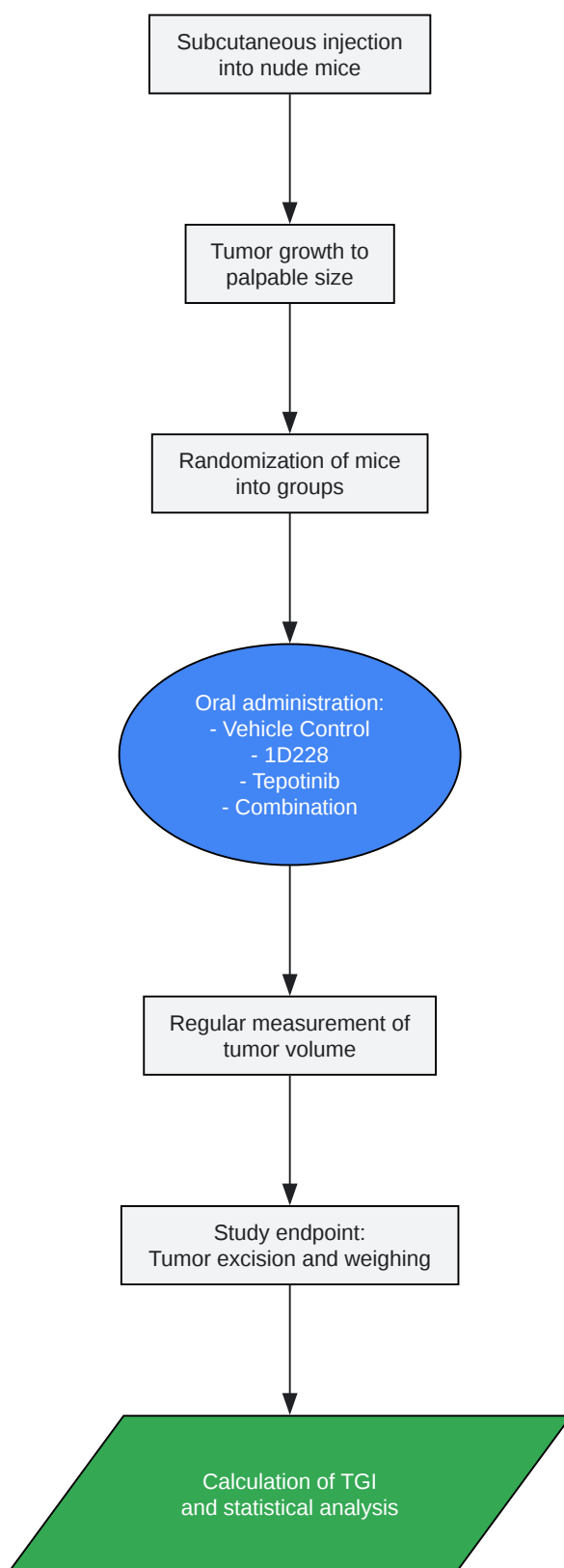
- Cell Proliferation Assay:
 - Cells were seeded in 96-well plates.
 - After adherence, cells were treated with varying concentrations of **1D228** or control.
 - Cell viability was assessed at specified time points using a colorimetric assay (e.g., WST-1 or MTT).
 - IC₅₀ values were calculated from dose-response curves.
- Western Blot Analysis:
 - Cells were treated with **1D228** or control for a specified duration.
 - Total protein was extracted using RIPA buffer and quantified.
 - Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes were blocked and incubated with primary antibodies against target proteins (e.g., p-c-Met, p-TRKB, Cyclin D1, cleaved caspase-3) overnight at 4°C.
 - After washing, membranes were incubated with HRP-conjugated secondary antibodies.
 - Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

- Flow Cytometry for Cell Cycle and Apoptosis:
 - Cell Cycle Analysis:
 - Cells were treated with **1D228**, harvested, and fixed in 70% ethanol.
 - Cells were then stained with propidium iodide (PI) containing RNase.
 - DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
 - Apoptosis Analysis:
 - Treated cells were harvested and stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol.
 - The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.
[\[1\]](#)
- Cell Migration (Scratch) Assay:
 - Cells were grown to confluence in 6-well plates.
 - A "scratch" or wound was created in the cell monolayer using a sterile pipette tip.
 - Cells were washed to remove debris and incubated with media containing **1D228** or control.
 - Wound closure was monitored and imaged at different time points to assess cell migration.
[\[1\]](#)

In Vivo Xenograft Model

- Animal Model: Nude mice were used for the subcutaneous xenograft model.[\[1\]](#)
- Tumor Implantation: MKN45 cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.

- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. **1D228** was administered orally at the specified dosage.[\[1\]](#)
- Efficacy Evaluation:
 - Tumor volume was measured regularly using calipers.
 - At the end of the study, mice were euthanized, and tumors were excised and weighed.
 - Tumor growth inhibition (TGI) was calculated.



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Caption: Workflow for in vivo xenograft studies of **1D228**.

Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, **1D228** also targets the tumor microenvironment by inhibiting angiogenesis.[1][2] Vascular endothelial cells express both c-Met and TRKB, making them susceptible to **1D228**. [1] The inhibitor was shown to suppress the migration and tube formation of endothelial cells, which are critical processes for the formation of new blood vessels that supply tumors.[1][3] This dual action on both tumor cells and their vascular supply contributes to its potent anti-tumor activity.

Conclusion

The dual inhibitor **1D228** has demonstrated significant preclinical anti-tumor activity in gastric cancer models. Its mechanism of action, involving the simultaneous inhibition of c-Met and TRK signaling, leads to cell cycle arrest, apoptosis, and a reduction in angiogenesis. The in vivo data is particularly compelling, showing superior tumor growth inhibition compared to both single-agent and combination treatments with established inhibitors. These findings position **1D228** as a promising candidate for further development in the treatment of gastric cancer and potentially other malignancies with c-Met and/or TRK dysregulation.

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